molecular formula C15H14O2 B2566855 9-(Methoxymethyl)-9H-fluoren-9-ol CAS No. 1951439-83-0

9-(Methoxymethyl)-9H-fluoren-9-ol

Cat. No.: B2566855
CAS No.: 1951439-83-0
M. Wt: 226.275
InChI Key: MJQFWBUCFFWTOP-UHFFFAOYSA-N
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Description

9-(Methoxymethyl)-9H-fluoren-9-ol is a compound of significant interest in the field of organic chemistry. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, characterized by the presence of a methoxymethyl group attached to the fluorene unit. This structural modification imparts unique physical and chemical properties to the compound, making it valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Methoxymethyl)-9H-fluoren-9-ol typically involves multiple steps. One common method starts with the reaction of fluorene with potassium ethanol and ether under nitrogen protection. This is followed by the addition of ethyl formate, resulting in the formation of an intermediate product. The intermediate is then subjected to further reactions involving sodium boron ammoniate and methanol to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and distillation, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

9-(Methoxymethyl)-9H-fluoren-9-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or methanol .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .

Scientific Research Applications

9-(Methoxymethyl)-9H-fluoren-9-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(Methoxymethyl)-9H-fluoren-9-ol involves its interaction with molecular targets through π-π stacking and other aromatic interactions. These interactions facilitate its participation in various organic reactions, particularly in the formation of supramolecular structures. The methoxymethyl group also influences the compound’s reactivity and solubility, enhancing its utility in different chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(Methoxymethyl)-9H-fluoren-9-ol is unique due to its single methoxymethyl group, which imparts distinct physical and chemical properties compared to its bis-methoxymethyl counterparts. This uniqueness makes it valuable for specific applications where different reactivity and solubility profiles are required .

Properties

IUPAC Name

9-(methoxymethyl)fluoren-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-17-10-15(16)13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQFWBUCFFWTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(C2=CC=CC=C2C3=CC=CC=C31)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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